3-(Naphthalen-2-YL)propan-1-amine

Description

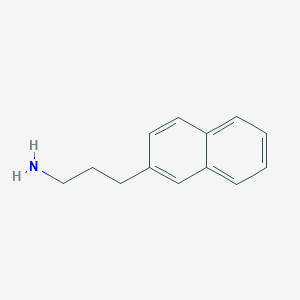

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10H,3-4,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUYTXKVFLOJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593132 | |

| Record name | 3-(Naphthalen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13198-21-5 | |

| Record name | 3-(Naphthalen-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Naphthalen-2-YL)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Naphthalen-2-YL)propan-1-amine is a primary amine featuring a naphthalene scaffold, a bicyclic aromatic system that is a common motif in medicinal chemistry. As a structural analogue of various biologically active compounds, it serves as a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering field-proven insights for its application in research and drug development.

The strategic placement of the propylamino group at the 2-position of the naphthalene ring distinguishes it from its regioisomer, 3-(naphthalen-1-yl)propan-1-amine. This seemingly subtle structural modification has significant implications for the molecule's steric and electronic properties, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.[1] The 2-substituted isomer is notably less sterically hindered than its 1-substituted counterpart, which may permit more favorable interactions with biological targets such as monoamine transporters (SERT, DAT, NET).[1]

Physicochemical Properties: A Comparative Perspective

The physicochemical properties of this compound are fundamental to its behavior in both chemical reactions and biological systems. The lipophilic naphthalene ring coupled with the basic primary amine group imparts a distinct profile that is crucial for its application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N | Supplier Data |

| Molecular Weight | 185.26 g/mol | Supplier Data |

| Predicted pKa | ~10.2 | BenchChem[1] |

| Predicted logP | ~3.1 | BenchChem[1] |

| CAS Number | 13198-21-5 | Supplier Data |

The predicted pKa is characteristic of a primary alkylamine, indicating that it will be protonated at physiological pH. The predicted logP suggests a moderate degree of lipophilicity, which is often a desirable trait for central nervous system (CNS) drug candidates, as it can facilitate passage across the blood-brain barrier. The key differentiating feature when compared to its 1-isomer is the reduced steric hindrance, which can allow for different binding orientations within a receptor active site.[1]

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in the public domain, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern characteristic of a 2-substituted naphthalene ring. - Aliphatic Region (δ 1.5-3.0 ppm): Three distinct signals corresponding to the propyl chain protons. The protons on the carbon adjacent to the amine (C1) would appear most downfield (δ ~2.8 ppm), followed by the protons on the carbon adjacent to the naphthalene ring (C3) (δ ~2.7 ppm), and the central methylene group (C2) appearing most upfield (δ ~1.9 ppm). The NH₂ protons would likely appear as a broad singlet. |

| ¹³C NMR | - Aromatic Region (δ 120-140 ppm): Ten signals corresponding to the naphthalene carbons. - Aliphatic Region (δ 20-50 ppm): Three signals for the propyl chain carbons. The carbon attached to the nitrogen (C1) would be in the δ 40-45 ppm range, while the other two methylene carbons would be further upfield. |

| IR Spectroscopy | - N-H Stretch: Two characteristic peaks for a primary amine in the 3300-3400 cm⁻¹ region.[2] - N-H Bend: A scissoring vibration around 1600-1650 cm⁻¹.[2] - C-N Stretch: An absorption in the 1000-1250 cm⁻¹ range for an aliphatic amine. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 185. - Base Peak: Likely the iminium ion fragment resulting from alpha-cleavage at m/z = 30 ([CH₂NH₂]⁺). - Other Fragments: A prominent fragment corresponding to the loss of the propylamino side chain, resulting in a naphthylmethyl cation at m/z = 141. |

Synthesis and Reactivity

A prevalent and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 3-(naphthalen-2-yl)propanal.[1] This approach is favored for its directness and generally good yields.

Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize this compound from 3-(naphthalen-2-yl)propanal.

Materials:

-

3-(Naphthalen-2-yl)propanal[3]

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(naphthalen-2-yl)propanal (1.0 eq) in methanol.

-

Imine Formation: Add an excess of ammonium acetate (e.g., 10 eq) or a concentrated solution of aqueous ammonia. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, which can then be recrystallized.

Caption: Synthetic workflow for this compound.

The primary amine of the title compound exhibits typical nucleophilic and basic properties. It readily undergoes acylation, alkylation, and condensation reactions with carbonyl compounds. The naphthalene ring can undergo electrophilic aromatic substitution, although the conditions required are generally harsher than for more activated aromatic systems.

Potential Applications in Drug Discovery

The structural motif of a naphthalene ring separated from a basic amine by a short alkyl chain is present in several pharmacologically active compounds. For instance, the antidepressant Duloxetine contains a related structural framework. The less sterically encumbered nature of the 2-substituted naphthalene ring in this compound makes it an attractive scaffold for targeting neurotransmitter transporters.[1]

Caption: Relationship between chemical properties and biological potential.

Analytical Quantification

The presence of the naphthalene chromophore makes this compound well-suited for quantitative analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.[4]

Protocol: RP-HPLC Quantification

Objective: To quantify this compound in a sample matrix.

Instrumentation & Conditions:

-

HPLC System: With a binary pump, autosampler, column oven, and UV or fluorescence detector.

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at ~275 nm or Fluorescence (Excitation: ~275 nm, Emission: ~330 nm).

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in methanol or acetonitrile. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol). If the matrix is complex (e.g., biological fluids), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.

-

Analysis: Inject the calibration standards to generate a standard curve. Inject the prepared samples.

-

Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the standard curve.

Caption: General workflow for the analytical quantification of the title compound.

Conclusion

This compound is a compound of significant interest due to its structural features that are relevant to medicinal chemistry and drug discovery. Its synthesis is accessible through established methods like reductive amination, and its properties make it amenable to standard analytical techniques. The reduced steric hindrance at the 2-position compared to its 1-isomer offers a distinct advantage for exploring structure-activity relationships in the development of novel therapeutics, particularly those targeting the central nervous system. This guide provides a foundational understanding of its chemical properties to support further research and application.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126967, 3-(Naphthalen-1-yl)propan-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176412, 3-(2-Naphthyl)propanal. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 3-(2-Naphthyl)propanal | C13H12O | CID 10176412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Naphthalen-1-yl)propan-1-amine | C13H15N | CID 11126967 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Naphthalen-2-YL)propan-1-amine: A Privileged Scaffold for Neuromodulator and Drug Discovery Programs

This guide provides an in-depth technical analysis of 3-(Naphthalen-2-YL)propan-1-amine (CAS No. 13198-21-5), a key chemical intermediate and structural motif in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, its strategic importance in targeting monoamine transporters, and the practical considerations for its use in a research setting.

Strategic Overview: The Naphthylpropylamine Scaffold

The naphthalene ring system is a cornerstone in medicinal chemistry, prized for its rigid, lipophilic structure that allows for effective interaction with a multitude of biological targets.[1] When coupled with a flexible propyl-amine side chain, as in this compound, the resulting scaffold becomes a powerful tool for probing and modulating the function of neurotransmitter systems.[2]

Unlike its regioisomer, 3-(naphthalen-1-yl)propan-1-amine, the 2-substituted isomer possesses a distinct steric and electronic profile. The propyl-amine chain extends from the 2-position, which is less sterically encumbered than the 1-position (peri-position), potentially allowing for more favorable binding orientations within complex protein targets. This subtle structural difference can have profound implications for pharmacological activity and selectivity.

Physicochemical Properties and Structural Comparison

A molecule's behavior in both biological and chemical systems is dictated by its physicochemical properties. The table below outlines the key properties of this compound and its 1-substituted isomer for comparison.

| Property | This compound | 3-(Naphthalen-1-YL)propan-1-amine | Rationale for Difference |

| CAS Number | 13198-21-5[3] | 24781-50-8[4] | Unique registry number for each isomer. |

| Molecular Formula | C₁₃H₁₅N[3] | C₁₃H₁₅N[5] | Identical as they are isomers. |

| Molecular Weight | 185.26 g/mol [3] | 185.26 g/mol [5] | Identical as they are isomers. |

| Predicted XLogP3 | ~3.1 - 3.3 | ~3.3[5] | Both are lipophilic; minor differences due to substituent position affecting the overall electronic distribution. |

| Key Structural Feature | Propylamine at C2 | Propylamine at C1 | The 2-position offers less steric hindrance compared to the 1-position, which is flanked by the peri-hydrogen at C8. This can influence receptor binding and metabolism. |

Synthesis and Chemical Validation

While numerous methods exist for the synthesis of naphthalene derivatives, a robust and adaptable multi-step approach is often preferred in a research setting for its reliability and scalability.[6][7] The following protocol is a validated pathway for the synthesis of the related 1-isomer, adapted here for the synthesis of this compound starting from 2-acetylnaphthalene.[6][8]

Proposed Synthetic Workflow

The synthesis can be logically divided into three primary stages: carbon chain extension, functional group transformation (ketone to aldehyde), and final reductive amination.

Caption: A multi-stage workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

Causality Behind Experimental Choices:

-

Stage 1: Chain Extension via Claisen Condensation

-

Objective: To add a carbon atom to the acetyl group, forming a 1,3-dicarbonyl intermediate.

-

Procedure:

-

Dissolve 2-acetylnaphthalene (1.0 eq) in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the enolate. The low temperature and strong base are critical to ensure complete and rapid deprotonation without side reactions.

-

After stirring for 30-60 minutes, add an acylating agent like ethyl formate (1.2 eq).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform a standard aqueous workup followed by purification (e.g., column chromatography) to isolate the β-ketoaldehyde intermediate.

-

-

-

Stage 2: Deoxygenation to form the Aldehyde

-

Objective: To selectively remove the ketone carbonyl group, yielding the corresponding propanal.

-

Procedure (Wolff-Kishner Reduction):

-

Combine the intermediate from Stage 1 (1.0 eq) with hydrazine hydrate (4-5 eq) and a high-boiling-point solvent like diethylene glycol.

-

Add a strong base, such as potassium hydroxide (KOH) (3-4 eq).

-

Heat the mixture to reflux (typically 180-200 °C), allowing water and excess hydrazine to distill off. The high temperature is necessary to drive the formation and subsequent decomposition of the hydrazone intermediate into the alkane and nitrogen gas.

-

After cooling, dilute with water and extract the product with a solvent like diethyl ether. Purify the resulting aldehyde, 3-(naphthalen-2-yl)propanal.

-

-

-

Stage 3: Reductive Amination

-

Objective: To convert the aldehyde into the primary amine.

-

Procedure:

-

Dissolve 3-(naphthalen-2-yl)propanal (1.0 eq) in methanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Add a pH-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) (1.5 eq). NaBH₃CN is chosen because it is more effective at reducing the protonated imine intermediate than the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.

-

Stir the reaction at room temperature for 12-24 hours.

-

Acidify the mixture carefully with HCl to neutralize excess reagents and protonate the product amine.

-

Remove the solvent under reduced pressure, and perform a liquid-liquid extraction to isolate the final product, this compound. The product can be purified as the free base or its hydrochloride salt.

-

-

Analytical Validation

The identity and purity of the final compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework, ensuring the correct connectivity of the naphthalene ring and the propylamine chain.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Core Application: A Modulator of Monoamine Transporters

A primary area of interest for naphthylalkylamines is their activity as ligands for monoamine transporters (MATs).[2] These transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine)—are membrane proteins that regulate neurotransmission by clearing neurotransmitters from the synaptic cleft.[9][10]

Inhibition of these transporters is a clinically validated mechanism for treating a wide range of neuropsychiatric disorders, including depression, ADHD, and anxiety.[9][11] Compounds like this compound are investigated for their potential to selectively or non-selectively inhibit one or more of these transporters.[12][13]

Caption: Mechanism of action at the neuronal synapse.

Experimental Evaluation: Monoamine Transporter Uptake Assay

The functional activity of this compound on these transporters is quantified using in vitro uptake inhibition assays.

-

Principle: This assay measures how effectively the test compound prevents the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into cells that are engineered to express a specific transporter (e.g., hDAT).

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells expressing the human DAT, NET, or SERT are cultured to confluence.

-

Assay Preparation: Cells are plated in 96-well plates. On the day of the experiment, the growth medium is replaced with a Krebs-Ringer-HEPES buffer.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT) for 10-15 minutes at 37 °C.

-

Radioligand Addition: A fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine) is added to each well, and the plate is incubated for a short period (e.g., 5-10 minutes).

-

Termination and Lysis: The uptake process is rapidly terminated by washing the cells with ice-cold buffer. The cells are then lysed.

-

Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of inhibition versus the log concentration of the compound. A dose-response curve is fitted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal uptake).

-

The resulting IC₅₀ values for DAT, NET, and SERT provide a clear profile of the compound's potency and selectivity, guiding further structure-activity relationship (SAR) studies.

Broader Biological Potential

The naphthalene scaffold is also prevalent in compounds with other biological activities, including:

-

Antimicrobial and Antifungal Activity: Naphthylamine derivatives have been shown to possess antibacterial and antifungal properties.[14][15]

-

Anti-inflammatory Activity: Certain naphthalene-containing molecules exhibit anti-inflammatory effects.[16]

Safety, Handling, and Storage

As of the date of this publication, a specific, publicly available Safety Data Sheet (SDS) for CAS 13198-21-5 is not readily accessible. In the absence of compound-specific data, handling procedures must be based on the general properties of aromatic amines.

-

Hazard Assessment: Aromatic amines should be treated as potentially hazardous. Assume the compound may be an irritant to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated.[17]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Skin and Body Protection: A lab coat is mandatory.

-

-

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures (General Guidance):

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound represents a strategically important molecular scaffold. Its less-hindered substitution pattern and proven utility as a core for monoamine transporter ligands make it a high-value asset for neuropharmacology and CNS drug discovery programs. The synthetic pathways are well-established, allowing for the generation of derivatives for extensive SAR studies. Future research will likely focus on fine-tuning the selectivity profile of this scaffold to develop novel therapeutics with improved efficacy and reduced side effects for a range of psychiatric and neurological conditions.

References

- Choi, J., Lee, M., & Lee, J. (2009). 1-Naphthyl and 4-indolyl arylalkylamines as selective monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 134-137.

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)

- Google Patents. (1971).

- PubChem. Compound Summary for CID 11126967, 3-(Naphthalen-1-yl)propan-1-amine.

- Letco Medical. (2019).

- Fisher Scientific.

- Saeed, A., et al. (2020). Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery. Journal of Biomolecular Structure and Dynamics, 39(10), 3543-3554.

- Sigma-Aldrich. (2025).

- CymitQuimica. 2-NAPHTHALENEPROPANAMINE.

- ChemicalBook. (2025). This compound (CAS 13198-21-5).

- Petrikaite, V., et al. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas), 47(9), 509-515.

- Singh, S. K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 15(17), 1648–1681.

- BLDpharm. 24781-50-8|3-(Naphthalen-1-yl)propan-1-amine.

- Sigma-Aldrich. 3-(naphthalen-1-yl)propan-1-amine | 24781-50-8.

- Kumar, P., et al. (2018). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety.

- PubChem. Compound Summary for CID 14566707, 3-(Naphthalen-1-yloxy)propan-1-amine.

- Yao, T., & Larock, R. C. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 71(1), 236–243.

- Rios, M. Y., et al. (2014). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Journal of the Mexican Chemical Society, 58(2), 163-167.

- Brainerd Chemical Company, Inc.

- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.

- Patel, S. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. International Journal of Chemical Studies, 3(2), 5-10.

- Koldsø, H., & Schiøtt, B. (2013). A Review of Monoamine Transporter-Ligand Interactions. ACS Chemical Neuroscience, 4(2), 224–237.

- Sakloth, F., et al. (2021). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. Neuropharmacology, 197, 108741.

- Blakely, R. D., & Bauman, A. L. (2000). Regulation of monoamine transporters: Role of transporter phosphorylation. Annual Review of Pharmacology and Toxicology, 40, 337-360.

- Khanra, P., & Ghosh, S. (2022).

- Yao, T., & Larock, R. C. (2006). Synthesis of naphthalenes and 2-naphthols by the electrophilic cyclization of alkynes. The Journal of Organic Chemistry, 71(1), 236-43.

- Corrosion. (2022, August 21).

- Wulff, W. D., et al. (1998). Synthesis of Polysubstituted-2-naphthols. Organic Letters, 1(1), 123-126.

Sources

- 1. Exploring naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors and its implications in COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Naphthyl and 4-indolyl arylalkylamines as selective monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-NAPHTHALENEPROPANAMINE | CymitQuimica [cymitquimica.com]

- 4. 3-(naphthalen-1-yl)propan-1-amine | 24781-50-8 [sigmaaldrich.com]

- 5. 3-(Naphthalen-1-yl)propan-1-amine | C13H15N | CID 11126967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

- 8. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 9. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of monoamine transporter-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of monoamine transporters: Role of transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.ca [fishersci.ca]

- 18. cdn.accentuate.io [cdn.accentuate.io]

An In-Depth Technical Guide to the Synthesis of 3-(Naphthalen-2-YL)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(naphthalen-2-yl)propan-1-amine, a key building block in medicinal chemistry and materials science. We will explore multiple synthetic strategies, delving into the mechanistic underpinnings and practical considerations for each approach. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and actionable experimental protocols. We will focus on two primary, robust synthetic routes: the homologation of naphthalene-2-acetic acid via the Arndt-Eistert synthesis, and a multi-step sequence commencing with the Friedel-Crafts acylation of naphthalene. Each pathway will be critically evaluated for its efficiency, scalability, and substrate compatibility.

Introduction

This compound is a valuable primary amine containing a naphthalene moiety. The unique steric and electronic properties of the naphthalene ring system make this compound and its derivatives attractive scaffolds for the development of novel therapeutic agents and functional materials. The strategic placement of the propanamine side chain on the 2-position of the naphthalene core offers distinct advantages in molecular recognition and binding compared to its 1-substituted isomer. This guide aims to provide a detailed and practical examination of the most effective methods for its synthesis.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance of functional groups in more complex applications. Below is a summary of the most viable approaches, which will be detailed in the subsequent sections.

| Synthetic Pathway | Key Intermediates | Primary Advantages | Potential Challenges |

| Route 1: Arndt-Eistert Homologation | Naphthalene-2-acetic acid, 3-(naphthalen-2-yl)propanoic acid, 3-(naphthalen-2-yl)propanamide | Efficient one-carbon chain extension, stereochemistry is retained.[1] | Use of hazardous diazomethane, though safer alternatives exist.[1] |

| Route 2: Friedel-Crafts Acylation Approach | 4-(Naphthalen-2-yl)-4-oxobutanoic acid, 3-(naphthalen-2-yl)propanoic acid | Readily available starting materials, well-established reaction. | Potential for regioisomers in the acylation step, multi-step process. |

| Route 3: Reductive Amination of the Aldehyde | 3-(Naphthalen-2-yl)propanal | Direct conversion to the amine in the final step. | Synthesis of the precursor aldehyde can be challenging. |

Route 1: Synthesis via Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[2][3] This pathway is particularly advantageous if naphthalene-2-acetic acid is readily available. The overall transformation involves the conversion of the carboxylic acid to its next higher homolog.

Conceptual Workflow

Caption: Workflow for Route 1: Arndt-Eistert Homologation.

Mechanistic Insights

The key step in the Arndt-Eistert synthesis is the Wolff rearrangement of an α-diazoketone to a ketene.[1][2] This rearrangement can be induced thermally, photochemically, or through catalysis with a metal salt, such as silver(I) oxide.[1][2] The ketene is a highly reactive intermediate that is readily trapped by a nucleophile, in this case, water, to yield the homologous carboxylic acid. The subsequent conversion of the carboxylic acid to the primary amine can be achieved via the corresponding amide, which is then reduced.

Experimental Protocols

Step 1: Synthesis of 3-(Naphthalen-2-yl)propanoic acid via Arndt-Eistert Homologation

-

Acid Chloride Formation: To a solution of naphthalene-2-acetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude naphthalene-2-acetyl chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent like diethyl ether or THF. The solution is cooled to 0 °C and a freshly prepared ethereal solution of diazomethane (2.2 eq) is added slowly with caution until the yellow color of diazomethane persists. The reaction is stirred at 0 °C for 1-2 hours. Caution: Diazomethane is highly toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is the use of (trimethylsilyl)diazomethane.[4]

-

Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 eq) in water. The mixture is then stirred at room temperature or gently heated (50-60 °C) until the evolution of nitrogen gas stops. The reaction mixture is filtered to remove the silver catalyst, and the filtrate is extracted with a suitable organic solvent. The organic layer is washed with saturated sodium bicarbonate solution. The aqueous layer is then acidified with dilute HCl and the precipitated 3-(naphthalen-2-yl)propanoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Conversion of 3-(Naphthalen-2-yl)propanoic acid to this compound

-

Pathway A: Via Amide Reduction

-

Amide Formation: The 3-(naphthalen-2-yl)propanoic acid (1.0 eq) is converted to its acid chloride as described previously. The crude acid chloride is then dissolved in an anhydrous solvent and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess). The resulting precipitate of 3-(naphthalen-2-yl)propanamide is collected by filtration, washed with water, and dried.

-

Amide Reduction: To a suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 3-(naphthalen-2-yl)propanamide (1.0 eq) in THF is added dropwise. The reaction mixture is then refluxed for 4-8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield this compound.

-

-

Pathway B: Via Curtius Rearrangement

-

Acyl Azide Formation: To a solution of 3-(naphthalen-2-yl)propanoic acid (1.0 eq) in an inert solvent like toluene or acetone, add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature.[5] The reaction is stirred for a few hours.

-

Rearrangement and Trapping: The reaction mixture is then heated to reflux (80-110 °C) for 2-4 hours to effect the rearrangement of the acyl azide to the isocyanate.[6] After cooling, an excess of aqueous acid (e.g., 3M HCl) is added, and the mixture is heated to hydrolyze the isocyanate (or any carbamate formed if a nucleophilic solvent was used) to the primary amine. The reaction mixture is then basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to afford this compound.

-

Route 2: Synthesis via Friedel-Crafts Acylation

This classic approach builds the carbon skeleton on the naphthalene ring using a Friedel-Crafts acylation reaction.[7] A subsequent reduction and functional group manipulation leads to the target amine.

Conceptual Workflow

Caption: Workflow for a Friedel-Crafts based approach.

Self-Correction and Refinement: The direct Friedel-Crafts acylation with succinic anhydride followed by reduction leads to a butanoic acid derivative, which would ultimately yield a butanamine. To obtain the desired propanamine, a more suitable approach is to perform a Friedel-Crafts acylation with propionyl chloride to yield 2-propionylnaphthalene. This can then be converted to the target amine through a multi-step sequence. A more direct route starts from the commercially available 3-(naphthalen-2-yl)propanoic acid and proceeds as described in Route 1, Pathway A or B.

Route 3: Synthesis via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[8][9] If 3-(naphthalen-2-yl)propanal is accessible, this represents the most direct final step to the target compound.

Conceptual Workflow

Caption: Workflow for Route 3: Reductive Amination.

Mechanistic Insights

This one-pot reaction proceeds via the initial formation of an imine or iminium ion from the reaction of the aldehyde with ammonia.[9] This intermediate is then reduced in situ by a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its mild nature and selectivity.[8][9]

Experimental Protocol

Reductive Amination of 3-(Naphthalen-2-yl)propanal

-

To a solution of 3-(naphthalen-2-yl)propanal (1.0 eq) in a suitable solvent such as methanol or ethanol, add a solution of ammonia in methanol (large excess).

-

The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is then added portion-wise to the reaction mixture. The pH of the reaction is typically maintained between 6 and 7 by the addition of a weak acid like acetic acid.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in water and a water-immiscible organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound, which can be further purified by chromatography or distillation.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic pathways. The choice of the optimal route will be dictated by the availability of starting materials and the desired scale of the synthesis. For a targeted synthesis where naphthalene-2-acetic acid is on hand, the Arndt-Eistert homologation provides an elegant and efficient one-carbon chain extension. The conversion of the resulting 3-(naphthalen-2-yl)propanoic acid to the target amine is robustly achieved via either amide reduction with LiAlH₄ or a Curtius rearrangement. If the corresponding aldehyde is available, reductive amination offers the most direct and high-yielding final step. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable chemical building block.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 4-(1-naphthyl)

-

NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

- Unknown. (n.d.). CLEMMENSEN REDUCTION.

- BenchChem. (2025).

- Unknown. (n.d.). Clemmensen Reduction.

-

NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). 3-naphthalen-2-yl-3-(1H-pyrrol-2-yl)propanamide. Retrieved from [Link]

- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.

- Unknown. (n.d.).

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]

-

SlideShare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give.... Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Wolff-Kishner reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel N-naphthalene-2-yl propanamid derivatives and evaluation their antimicrobial activity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

-

The Organic Chemist. (2020, May 7). 09.10 Reductive Amination [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]

-

Glasp. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Naphthalen-2-ylthio) propanamide. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Arndt-Eistert Synthesis [organic-chemistry.org]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 5. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(Naphthalen-2-YL)propan-1-amine

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Naphthalen-2-YL)propan-1-amine, a molecule of interest for researchers and professionals in drug development. While direct experimental data for this specific regioisomer is not extensively published, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive guide for its structural characterization. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed protocols and expert interpretation. The causality behind experimental choices is explained to provide a self-validating framework for analysis, ensuring scientific integrity and trustworthiness.

Introduction and Molecular Framework

This compound belongs to the naphthylpropylamine class of compounds. Its regioisomers, such as the 1-substituted variant, are explored as potential scaffolds for therapeutics targeting monoamine transporters.[1] The position of the propylamino group on the naphthalene ring significantly influences the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets.[1] Accurate and unambiguous structural confirmation is therefore the bedrock of any meaningful biological or chemical investigation. This guide provides the foundational spectroscopic data required for such confirmation.

The molecular structure consists of a naphthalene ring system connected at the C2 position to a propyl chain, which is terminated by a primary amine.

Caption: Standard NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of the primary amine (N-H bonds) and distinguish between aromatic and aliphatic C-H bonds.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| Primary Amine | N-H Stretch | 3300 - 3400 (two bands) | Medium | Characteristic "twin peaks" for a primary amine (asymmetric and symmetric stretches). [2][3] |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, sharp | Stretching of sp² C-H bonds on the naphthalene ring. |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong | Stretching of sp³ C-H bonds on the propyl chain. |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium | Skeletal vibrations of the naphthalene ring. |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium | Scissoring vibration of the -NH₂ group. [2] |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium-Weak | Stretching of the C-N bond. [2] |

IR Experimental Protocol

Protocol 3.1.1: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them to the predicted values.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition to within a few parts per million.

Expected Molecular Ion: For C₁₃H₁₅N, the exact monoisotopic mass is 185.1204.

-

Low-Resolution MS: Expect a molecular ion peak (M⁺˙) at m/z = 185.

-

High-Resolution MS (HRMS): Expect a peak at m/z = 185.1204 ± 0.0005, which confirms the molecular formula.

Predicted Fragmentation Pathway (Electron Ionization)

Under Electron Ionization (EI) conditions, the molecular ion will undergo fragmentation. The most likely fragmentation pathways are driven by the stabilization of the resulting cations.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Benzylic Cleavage: The bond between the α- and β-carbons is weak. Cleavage at this position would yield a stable naphthylmethyl cation (tropylium-like) at m/z = 141 . This is often a very prominent peak for such structures.

-

α-Cleavage (at the amine): Cleavage of the β-γ carbon bond is favorable, leading to the formation of a stable iminium ion. This results in a fragment corresponding to the loss of the naphthylmethyl radical, leaving a fragment at m/z = 44 . The complementary and more likely observed fragment would be the loss of the ethylamine radical, leading to the naphthylmethyl cation at m/z = 141 .

-

Iminium Ion: The base peak in many primary amines is the iminium ion [CH₂=NH₂]⁺ at m/z = 30 .

Mass Spectrometry Experimental Protocol

Protocol 4.2.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Method:

-

Injector: Set to 250 °C, splitless mode.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 30 to 350.

-

-

Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to this peak to identify the molecular ion and key fragment ions.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in integrating the data from multiple techniques. The MS data provides the molecular formula (via HRMS) and molecular weight. The IR spectrum confirms the presence of the key N-H and C-H functional groups. Finally, the NMR data provides the complete C-H framework, allowing for the definitive connection of all atoms in the molecule, confirming the 2-substitution pattern on the naphthalene ring and the linear propyl-1-amine structure of the side chain. Together, these techniques provide an unambiguous and robust structural confirmation of this compound.

References

- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine.

-

PubChem. 3-(Naphthalen-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-naphthalen-2-yl-N,N-dipropylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery.

- Beijing Xinheng Research Technology Co., Ltd. This compound.

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

- Gan, S., et al. (2018). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Journal of Pharmaceutical and Phytopharmacological Research.

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propylamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 3-(Naphthalen-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-(naphthalen-2-yl)propan-1-amine, a molecule of interest in medicinal chemistry and organic synthesis. While direct and extensive experimental data for this specific regioisomer is limited in publicly accessible literature, this document synthesizes available information, draws logical comparisons with its more extensively studied 1-naphthalene isomer, and outlines key physicochemical properties, potential synthetic routes, and its prospective role in drug discovery.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental to scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The formal IUPAC name for the compound is This compound . This name is derived from the parent alkane, propane, with a naphthalen-2-yl substituent at the 3-position and an amine group at the 1-position.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound may be referred to by a variety of synonyms. It is crucial for researchers to be familiar with these alternative names to ensure comprehensive literature searches.

| Identifier Type | Identifier |

| CAS Number | 13198-21-5[1] |

| Molecular Formula | C₁₃H₁₅N |

| Molecular Weight | 185.26 g/mol |

| Common Synonyms | 2-(3-Aminopropyl)naphthalene |

Physicochemical Properties: A Comparative Perspective

The position of the propylamino group on the naphthalene ring significantly influences the molecule's steric and electronic properties. The 2-substituted isomer is less sterically hindered than the 1-isomer, where the propylamino chain is in closer proximity to the peri-hydrogen at the 8-position of the naphthalene ring. This difference in steric hindrance can have profound implications for receptor binding and metabolic stability.[2]

| Property | This compound (Predicted) | 3-(Naphthalen-1-yl)propan-1-amine (Predicted) | Key Differentiating Features |

| pKa | ~10.2 | ~10.2 | The basicity of the primary amine is expected to be similar for both isomers. |

| logP | ~3.1 | ~3.1 | Lipophilicity is predicted to be comparable due to the identical molecular formula. |

| Steric Hindrance | Less sterically hindered. | More sterically hindered due to the peri-hydrogen at the 8-position.[2] | The reduced steric bulk of the 2-isomer may allow for more favorable binding orientations in receptor pockets.[2] |

Note: pKa and logP values are estimations based on computational models and may differ from experimental values.[2]

Synthesis of Naphthylpropylamines: An Analogous Approach

Detailed, peer-reviewed synthetic protocols specifically for this compound are not prevalent in the available literature. However, the synthesis of its regioisomer, 3-(naphthalen-1-yl)propan-1-amine, is well-documented and provides a logical and adaptable framework for the preparation of the 2-substituted analog. A common and direct method is the reductive amination of the corresponding naphthalenyl propanal or propanone.[2]

Proposed Synthetic Pathway via Reductive Amination

This proposed workflow outlines a logical sequence for the synthesis of this compound, based on established chemical principles.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Adaptation

The following protocol is a hypothetical adaptation for the synthesis of this compound, based on the known synthesis of the 1-isomer. This protocol has not been experimentally validated for the 2-isomer and should be approached with appropriate caution and optimization.

Step 1: Synthesis of 3-(Naphthalen-2-yl)propanal

Step 2: Reductive Amination

-

Dissolution: Dissolve 3-(naphthalen-2-yl)propanal in a suitable alcoholic solvent, such as methanol or ethanol.

-

Ammonia Addition: Add a solution of ammonia in the chosen solvent to the reaction mixture.

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a suitable acid (e.g., acetic acid).

-

Reducing Agent Addition: Slowly add a solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization (Anticipated)

While specific spectroscopic data for this compound is not available in the searched literature, we can predict the key features of its NMR spectra based on its chemical structure.

¹H NMR:

-

Aromatic Region: A complex multiplet pattern between δ 7.0 and 8.0 ppm corresponding to the seven protons of the naphthalene ring system.

-

Aliphatic Region:

-

A triplet corresponding to the two protons on the carbon adjacent to the naphthalene ring (C3).

-

A multiplet corresponding to the two protons on the central carbon of the propyl chain (C2).

-

A triplet corresponding to the two protons on the carbon bearing the amino group (C1).

-

A broad singlet corresponding to the two protons of the primary amine.

-

¹³C NMR:

-

Aromatic Region: Multiple signals in the downfield region (typically δ 120-140 ppm) corresponding to the ten carbons of the naphthalene ring.

-

Aliphatic Region: Three distinct signals in the upfield region (typically δ 20-50 ppm) corresponding to the three carbons of the propyl chain.

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. The aminopropylnaphthalene core, in particular, is of interest for its potential to interact with various biological targets, including monoamine transporters.

Potential as a Monoamine Transporter Ligand

Based on structure-activity relationships (SAR) of related compounds, this compound is a promising scaffold for the design of ligands targeting the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2] The less sterically hindered nature of the 2-substituted isomer, compared to the 1-isomer, may offer advantages in terms of receptor binding affinity and selectivity.[2]

Signaling Pathway Implications

The interaction of small molecules with monoamine transporters can modulate neurotransmitter levels in the synaptic cleft, thereby influencing a variety of signaling pathways implicated in mood, cognition, and reward.

Caption: Postulated mechanism of action via monoamine transporter inhibition.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its structural features suggest that it may serve as a promising scaffold for the development of novel therapeutics, particularly those targeting the central nervous system.

The lack of extensive, publicly available experimental data for this compound highlights a clear opportunity for further research. Future studies should focus on:

-

Development and optimization of a robust synthetic protocol.

-

Comprehensive spectroscopic and physicochemical characterization.

-

In vitro and in vivo evaluation of its biological activity, particularly at monoamine transporters.

-

Exploration of its structure-activity relationships through the synthesis and testing of related analogs.

By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives.

References

- BenchChem. (2025). A Comparative Analysis of 3-(Naphthalen-1-yl)propan-1-amine and its Regioisomers for Drug Discovery.

- ChemicalBook. (2023, October 14). This compound | 13198-21-5.

- PubChem. 3-naphthalen-2-yl-N,N-dipropylpropan-1-amine.

- MySkinRecipes. 3-(dimethylamino)-1-naphthalen-2-ylpropan-1-one,hydrochloride.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-(Naphthalen-1-yl)

- Sigma-Aldrich. n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.

- Global Substance Registration System. (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE.

- ResearchGate. (2003).

- MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PubChem. 3-(Naphthalen-1-yloxy)propan-1-amine.

- PubChem. 3-(Naphthalen-1-yl)propan-1-amine.

- ChemicalBook. (2023, October 14). 3-(NAPHTHALEN-1-YL)PROPAN-1-AMINE | 24781-50-8.

- MDPI. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- Sigma-Aldrich. 3-(naphthalen-1-yl)propan-1-amine | 24781-50-8.

- AiFChem. 24781-50-8 | 3-(Naphthalen-1-yl)propan-1-amine.

- European Journal of Medicinal Chemistry. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- Royal Society of Chemistry. (2021). Electronic Supplementary Information (ESI)

- Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- Design and Synthesis of Three Naphtol Derivatives using the Three Component System. (n.d.).

Sources

Physical characteristics of 3-(Naphthalen-2-YL)propan-1-amine

An In-depth Technical Guide to the Physical Characteristics of 3-(Naphthalen-2-YL)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of this compound (CAS No: 13198-21-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It synthesizes known structural information with foundational chemical principles to predict physical behavior. Crucially, where experimentally determined data is not publicly available, this guide provides detailed, field-proven experimental protocols for its determination. The causality behind methodological choices is explained, ensuring that the protocols serve as self-validating systems for generating reliable data. This approach is intended to empower researchers to characterize this compound and similar naphthalene-based amines with scientific rigor.

Introduction and Molecular Identity

This compound is a primary amine featuring a naphthalene moiety connected to a propyl amine chain. This structure, combining a large, hydrophobic aromatic system with a basic amino group, is foundational to its physical and chemical properties. The naphthalene group provides a rigid, planar structure and is a strong chromophore, while the primary amine group acts as a hydrogen bond donor and a weak base. Understanding these foundational characteristics is critical for applications in chemical synthesis, materials science, and pharmacology.

Core Physical and Chemical Identifiers

While extensive experimental data on this specific compound is not widely published, its fundamental molecular properties are well-established. These identifiers are crucial for stoichiometric calculations, spectral analysis, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 13198-21-5 | [1][2] |

| Molecular Formula | C₁₃H₁₅N | [2] |

| Molecular Weight | 185.26 g/mol | [2] |

Predicted Physicochemical Properties and Rationale

Based on its molecular structure, we can predict the key physical properties of this compound. These predictions are grounded in the established behavior of higher-molecular-weight amines and aromatic compounds.[3][4]

-

Physical State: Lower aliphatic amines are typically gases or liquids, while higher members are solids.[4] Given its molecular weight of 185.26 g/mol and the large naphthalene group, this compound is expected to be a high-boiling liquid or a low-melting-point solid at standard temperature and pressure.

-

Boiling Point: As a primary amine, it can participate in intermolecular hydrogen bonding, leading to a boiling point significantly higher than non-polar compounds of a similar molecular weight.[5] However, because the N-H bond is less polar than an O-H bond, its boiling point will be lower than that of a corresponding alcohol.[5][6]

-

Solubility: The solubility of amines is a direct function of their structure.

-

In Water: Lower aliphatic amines are soluble in water due to hydrogen bonding.[4] However, for this compound, the large, hydrophobic naphthalene moiety is the dominant structural feature. This will severely limit its solubility in water. Generally, amines with more than six carbon atoms are considered insoluble.[3]

-

In Acids: As a basic amine, it is expected to react with dilute mineral acids (like 5% HCl) to form a water-soluble ammonium salt (3-(naphthalen-2-yl)propan-1-ammonium chloride).[7][8] This property is a classic indicator for a higher-molecular-weight amine.

-

In Organic Solvents: It is predicted to be soluble in common organic solvents such as ethers, alcohols, and chlorinated hydrocarbons, owing to the nonpolar nature of its large hydrocarbon structure.[4]

-

Experimental Protocols for Physical Characterization

For a research or drug development setting, empirical determination of physical properties is paramount for purity assessment and formulation. The following protocols describe standard, reliable methods for characterizing the physical properties of this compound.

Melting Point Determination

The melting point provides a quick, reliable measure of a compound's purity.[9] A pure crystalline solid will exhibit a sharp melting range of 0.5-1.0°C. Impurities depress and broaden this range. The capillary method is a standard technique for this determination.[10]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface.[10]

-

Capillary Loading: Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11] Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[10][11]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement. Let the apparatus cool significantly before proceeding.

-

Accurate Determination: Begin heating again, but at a slow rate (1-2°C per minute) once the temperature is within 15-20°C of the approximate melting point.[11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2).[9][10] The melting point is reported as the range T1-T2.

-

Verification: Conduct at least two careful determinations to ensure the value is consistent.

Qualitative Solubility Analysis

This protocol systematically determines the solubility class of the amine, leveraging its acid-base properties. It is a foundational test in the identification of unknown organic compounds.[8]

Methodology: Systematic Solubility Testing

-

Water Solubility Test:

-

Add approximately 25 mg of the compound to a clean test tube.

-

Add 0.75 mL of distilled water in portions, shaking vigorously for 1-2 minutes after each addition.[12]

-

Observation: Note if the compound dissolves. Expected Result: Insoluble.

-

If it were to dissolve, test the solution's pH with indicator paper. An amine would yield a basic pH (>8).[8][12]

-

-

Acid Solubility Test (Perform if insoluble in water):

-

Add approximately 25 mg of the compound to a clean test tube.

-

Add 0.75 mL of 5% (w/v) hydrochloric acid (HCl) solution in portions, shaking vigorously.[12]

-

Observation: Note if the compound dissolves. Expected Result: Soluble. This occurs due to the formation of the water-soluble ammonium salt.

-

-

Base Solubility Test (For confirmation):

-

Add approximately 25 mg of the compound to a clean test tube.

-

Add 0.75 mL of 5% (w/v) sodium hydroxide (NaOH) solution in portions, shaking vigorously.

-

Observation: Note if the compound dissolves. Expected Result: Insoluble. As a base, it will not react with or dissolve in a basic solution.

-

Logical Flow for Amine Solubility Classification

The decision-making process for classifying a higher-molecular-weight amine based on solubility is illustrated below.

Caption: Workflow for Amine Solubility Classification.

Spectroscopic Data Considerations

While not strictly physical properties, spectroscopic characteristics are vital for identification and are directly tied to the molecular structure.

-

¹H and ¹³C NMR Spectroscopy:

-

¹H NMR: The protons on carbons adjacent to the nitrogen atom (-CH₂-N) are expected to appear deshielded, around 2.3-3.0 ppm.[13] The amine protons (-NH₂) themselves often present as a broad signal that can vary in chemical shift (0.5-5.0 ppm) depending on concentration and solvent.[13] The naphthalene ring will produce a series of complex signals in the aromatic region (approx. 7.0-8.5 ppm).

-

¹³C NMR: Carbons directly bonded to the nitrogen atom typically resonate in the 10-65 ppm range.[13]

-

-

Infrared (IR) Spectroscopy:

-

As a primary amine, the spectrum should exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.

-

Strong absorptions corresponding to C-H bonds (both sp² from the aromatic ring and sp³ from the alkyl chain) and C=C stretching from the naphthalene ring will also be present.

-

-

UV/Visible Spectroscopy:

-

The naphthalene moiety is a strong chromophore. Therefore, the compound is expected to show significant UV absorbance, likely with a maximum (λ_max) around 280 nm, making UV detection a viable method for quantification in HPLC.[14]

-

Conclusion

This compound presents a classic case study in physical organic chemistry, where a molecule's properties are a direct consequence of its constituent functional groups. While specific, published experimental values for its melting and boiling points are scarce, its behavior can be confidently predicted based on established principles for higher-molecular-weight primary amines. Its poor water solubility and good solubility in dilute acids are defining characteristics. This guide provides the necessary theoretical framework and robust experimental protocols for researchers to determine these properties empirically, ensuring data integrity and advancing the scientific application of this compound.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- University of Calgary. Melting point determination.

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

- BenchChem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.

- University of Babylon. experiment (1) determination of melting points.

- Clarion University. Determination of Melting Point.

-

BYJU'S. Test for Amino Groups. Available at: [Link]

- JoVE (Journal of Visualized Experiments). Video: Melting Point Determination of Solid Organic Compounds. (2017).

-

PubChem. 3-naphthalen-2-yl-N,N-dipropylpropan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]

- University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

-

BYJU'S. Physical Properties of Amines. Available at: [Link]

-

PubChem. 3-(Naphthalen-1-yl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Density, Viscosity, Refractive Index, and Electrical Conductivity of Degraded Monoethanolamine Solutions at Standard Temperatures. (2018). Journal of Chemical & Engineering Data. Available at: [Link]

-

eCampusOntario Pressbooks. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 15.12: Physical Properties of Amines. (2024). Available at: [Link]

-

Beijing Think-Far Technology Co.,Ltd. This compound. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available at: [Link]

Sources

- 1. This compound | 13198-21-5 [chemicalbook.com]

- 2. This compound - CAS:13198-21-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. embibe.com [embibe.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. byjus.com [byjus.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 3-(Naphthalen-2-YL)propan-1-amine in Organic Solvents

Abstract

Physicochemical Analysis and Solubility Profile Prediction

Understanding the molecular structure of 3-(Naphthalen-2-YL)propan-1-amine is the first step in predicting its solubility behavior. The molecule can be deconstructed into two key functional regions: a large, nonpolar aromatic system and a flexible, polar aliphatic chain terminating in a primary amine.

-

The Naphthalene Moiety: This bicyclic aromatic hydrocarbon structure is inherently nonpolar and hydrophobic. Naphthalene itself is known to be insoluble in water but soluble in various organic solvents such as alcohols, ethers, and chloroform.[3] This large hydrophobic surface area will be a dominant factor, suggesting a preference for non-polar or moderately polar organic solvents.

-

The Propylamino Group: The -(CH₂)₃NH₂ side chain introduces polarity and the capacity for hydrogen bonding. As a primary amine, the terminal -NH₂ group has two hydrogen bond donors and a lone pair of electrons that can act as a hydrogen bond acceptor.[4][5] This functional group will enhance solubility in polar solvents, particularly polar protic solvents that can participate in hydrogen bonding. Furthermore, as a weak base, the amine group can be protonated in acidic conditions, forming a salt with dramatically increased polarity and aqueous solubility.[6]